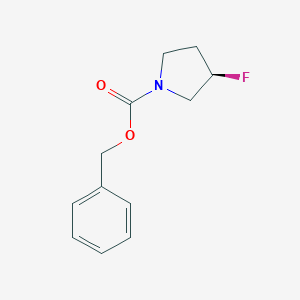

N-CBZ-3(R)-FLUOROPYRROLIDINE

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYMNWQXVFIBE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569926 | |

| Record name | Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-21-4 | |

| Record name | Benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-CBZ-3(R)-FLUOROPYRROLIDINE chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N-CBZ-3(R)-fluoropyrrolidine

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyrrolidine scaffold imparts unique stereoelectronic properties that are highly sought after in drug design. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it delves into its field-proven applications, offering researchers and drug development professionals a detailed understanding of how this molecule can be leveraged to create next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a ubiquitous scaffold in pharmaceutical science, ranking as one of the most common five-membered nitrogen heterocycles in FDA-approved drugs.[1][2] Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for optimizing interactions with biological targets.[1][2] When this privileged scaffold is modified with fluorine, its utility is significantly enhanced.

The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties.[3] Key benefits include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong a drug's half-life.[4]

-

Modulated Basicity: Fluorine's inductive electron-withdrawing effect lowers the pKa of the nearby nitrogen atom, which can be critical for tuning a drug's ionization state, solubility, and off-target activity.[5]

-

Conformational Control: The stereospecific placement of fluorine can lock the pyrrolidine ring into a preferred conformation (pucker), enabling a more precise fit into a target's binding pocket.[1]

-

Enhanced Binding and Permeability: Fluorine can participate in favorable electrostatic interactions and enhance membrane permeability by altering lipophilicity.[4][5]

This compound, with its defined stereochemistry and amine-protecting group, serves as a versatile and high-value intermediate for harnessing these benefits in complex molecule synthesis.

Physicochemical and Spectroscopic Properties

Core Chemical Structure and Properties

This compound is a solid at room temperature, generally appearing as a white to off-white powder. It exhibits good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.

| Property | Value | Source |

| IUPAC Name | benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | [6] |

| CAS Number | 136725-52-5 (for the (S)-enantiomer, often used interchangeably in general descriptions) | [6] |

| Molecular Formula | C₁₂H₁₄FNO₂ | [6] |

| Molecular Weight | 223.24 g/mol | N/A |

| Appearance | White to off-white solid | Inferred |

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic techniques. The data presented below are based on established values for fluorinated pyrrolidines and the known spectral contributions of the benzyloxycarbonyl (Cbz) protecting group.[7]

Causality in Spectral Features: The Cbz group introduces characteristic aromatic signals in ¹H and ¹³C NMR and a strong carbonyl (C=O) stretch in the IR spectrum. The fluorine atom at C-3 results in distinctive splitting patterns in ¹H, ¹³C, and ¹⁹F NMR due to heteronuclear coupling (J-coupling), which is invaluable for structural confirmation.

| Technique | Feature | Expected Value / Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ ≈ 7.3-7.4 ppm (multiplet, 5H) | Protons of the benzyl group from the Cbz protector. |

| Benzyl CH₂ | δ ≈ 5.1-5.2 ppm (singlet, 2H) | Methylene protons adjacent to the carbamate oxygen. | |

| Pyrrolidine CH-F | δ ≈ 5.2-5.4 ppm (doublet of triplets) | The proton on the fluorine-bearing carbon, split by fluorine and adjacent CH₂ protons. | |

| Pyrrolidine CH₂ | δ ≈ 3.5-3.9 ppm (multiplets) | Ring protons adjacent to the nitrogen, deshielded by the carbamate. | |

| Pyrrolidine CH₂ | δ ≈ 2.0-2.3 ppm (multiplets) | Remaining ring protons. | |

| ¹³C NMR | C=O (Carbamate) | δ ≈ 154-155 ppm | Carbonyl carbon of the Cbz group. |

| Aromatic Carbons | δ ≈ 127-136 ppm | Carbons of the benzyl ring. | |

| C-F | δ ≈ 90-95 ppm (doublet, ¹JCF ≈ 170-180 Hz) | The carbon directly bonded to fluorine shows a large one-bond C-F coupling constant. | |

| Benzyl CH₂ | δ ≈ 67-68 ppm | Methylene carbon of the Cbz group. | |

| Pyrrolidine CH₂ | δ ≈ 45-55 ppm | Ring carbons adjacent to nitrogen. | |

| ¹⁹F NMR | C-F | δ ≈ -170 to -180 ppm | Chemical shift is referenced to CFCl₃ and will show coupling to adjacent protons.[7] |

| IR | C=O Stretch | ≈ 1690-1710 cm⁻¹ | Strong absorption characteristic of the carbamate carbonyl. |

| C-F Stretch | ≈ 1000-1100 cm⁻¹ | Characteristic C-F bond vibration.[7] | |

| Aromatic C-H | ≈ 3030-3100 cm⁻¹ | Aromatic C-H stretching. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 223 | Corresponds to the molecular weight of C₁₂H₁₄FNO₂. |

| Fragmentation | Loss of benzyl group (m/z = 91), loss of CO₂, loss of HF. | Typical fragmentation pattern for Cbz-protected amines and fluorinated compounds.[7][8] |

Synthesis and Reactivity

Synthetic Strategy

The synthesis of this compound is a well-established process that leverages chiral precursors to ensure stereochemical integrity. A common and scalable approach begins with (S)-pyrrolidin-3-ol, which undergoes stereospecific fluorination with inversion of configuration.[9]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Buy (3R,4R)-N-Cbz-3,4-difluoropyrrolidine [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Cbz-3(S)-fluoropyrrolidine, CasNo.136725-52-5 BOC Sciences United States [bocscichem.lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to (3R)-N-Cbz-3-fluoropyrrolidine: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (3R)-N-Cbz-3-fluoropyrrolidine, a valuable chiral building block in medicinal chemistry. Due to its specific stereochemistry and the presence of a fluorine atom, this compound offers unique properties for the synthesis of novel therapeutics. This document will cover its chemical identity, physical properties, synthesis, and applications, with a focus on the scientific rationale behind its use in drug development.

Chemical Identity and Physical Properties

(3R)-N-Cbz-3-fluoropyrrolidine, also known as benzyl (3R)-3-fluoropyrrolidine-1-carboxylate, is a fluorinated derivative of the amino acid proline. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring significantly influences the molecule's conformation and electronic properties. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the secondary amine, which can be readily removed during synthetic workflows.

While a specific CAS number for (3R)-N-Cbz-3-fluoropyrrolidine is not consistently reported across major chemical databases, a closely related upstream precursor, (R)-benzyl 3-fluoropyrrolidine-1-carboxylate, is identified with CAS Number 163457-21-4 . For the purpose of this guide, we will consider this as the primary identifier.

Precise experimental physical data for (3R)-N-Cbz-3-fluoropyrrolidine is not widely available in the public domain. However, we can infer its properties based on related compounds. It is expected to be a solid at room temperature. The melting point of the deprotected analogue, (R)-(-)-3-Fluoropyrrolidine hydrochloride, is reported to be in the range of 179-186 °C. The Cbz-protected compound is likely to have a different melting point, and due to the added benzylic group, it will be less soluble in water and more soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Table 1: Physicochemical Properties of (3R)-N-Cbz-3-fluoropyrrolidine and Related Compounds

| Property | (3R)-N-Cbz-3-fluoropyrrolidine (Predicted/Inferred) | (R)-(-)-3-Fluoropyrrolidine hydrochloride[1] |

| CAS Number | 163457-21-4 (assumed) | 136725-55-8[2] |

| Molecular Formula | C12H14FNO2 | C4H9ClFN[2] |

| Molecular Weight | 223.24 g/mol | 125.57 g/mol [2] |

| Appearance | Solid (expected) | Solid |

| Melting Point | Not available | 179-186 °C[1] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in common organic solvents | Soluble in water, methanol |

The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in drug discovery, present in numerous FDA-approved drugs.[2][3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor for successful clinical translation.[2][3] The introduction of fluorine, a bioisostere for hydrogen, offers several advantages:

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the parent amine, influencing its binding interactions and pharmacokinetic properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Conformational Control: The fluorine atom can induce a specific puckering of the pyrrolidine ring through stereoelectronic effects, leading to a more defined conformation for receptor binding.[4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.[4]

Synthesis of (3R)-N-Cbz-3-fluoropyrrolidine

The synthesis of (3R)-N-Cbz-3-fluoropyrrolidine typically starts from a chiral precursor to establish the desired stereochemistry at the 3-position. A common strategy involves the fluorination of a protected (R)-3-hydroxypyrrolidine.

Synthetic Workflow Overview

Caption: Synthetic workflow for (3R)-N-Cbz-3-fluoropyrrolidine.

Step-by-Step Synthetic Protocol

Step 1: N-Protection of (R)-3-Hydroxypyrrolidine

-

Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate or triethylamine, to neutralize the HCl that will be generated.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-N-Cbz-3-hydroxypyrrolidine.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Fluorination of (R)-N-Cbz-3-hydroxypyrrolidine

-

Dissolve the purified (R)-N-Cbz-3-hydroxypyrrolidine in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), dropwise.

-

Stir the reaction at -78 °C for a few hours, then allow it to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3R)-N-Cbz-3-fluoropyrrolidine.

Applications in Drug Discovery

(3R)-N-Cbz-3-fluoropyrrolidine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility lies in the ability to introduce a stereochemically defined, fluorinated pyrrolidine moiety into a larger scaffold.

General Workflow for Incorporating the Building Block

Sources

A Technical Guide to the Spectroscopic Characterization of N-CBZ-3(R)-fluoropyrrolidine

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, bioavailability, and binding affinity. The pyrrolidine ring, a privileged scaffold in numerous pharmaceuticals, becomes a particularly valuable building block when functionalized with fluorine. This guide provides an in-depth technical overview of the analytical methodologies required to confirm the identity and purity of a key fluorinated building block: N-CBZ-3(R)-fluoropyrrolidine .

This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals. Rather than merely presenting data, we delve into the causality behind experimental choices and the logic of data interpretation, grounding our discussion in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from analogous structures and established spectroscopic principles, this guide offers a comprehensive framework for the characterization of this and similar molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and stereochemistry. The presence of the fluorine atom introduces characteristic couplings that are invaluable for unambiguous assignments.

Theoretical Framework: The Influence of Fluorine and the CBZ Group

The N-CBZ (benzyloxycarbonyl) group introduces distinct resonances for the benzyl protons and carbons, as well as a characteristic carbamate carbonyl signal in the ¹³C NMR spectrum. The electronegative fluorine atom at the C3 position significantly influences the electronic environment of nearby nuclei:

-

¹H NMR: Protons on the carbon bearing the fluorine (H3) and adjacent carbons (H2, H4) will exhibit coupling to the ¹⁹F nucleus, splitting their signals into doublets or doublet of doublets.

-

¹³C NMR: The carbon directly bonded to fluorine (C3) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Adjacent carbons (C2, C4) will show smaller two-bond couplings (²JCF). The carbamate carbonyl carbon may also exhibit a small long-range coupling.

-

¹⁹F NMR: This experiment provides a direct window into the fluorine's environment, with its chemical shift and coupling to adjacent protons confirming its position.[1][2]

Expected Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-Ar (CBZ) | 7.30 - 7.40 | m | - |

| H-CH₂Ph (CBZ) | 5.15 | s | - |

| H3 | 5.10 - 5.30 | dm | ¹JHF ≈ 50-55 |

| H2, H5 | 3.50 - 3.90 | m | - |

| H4 | 2.00 - 2.40 | m | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O (Carbamate) | 154 - 156 | s | - |

| C-Ar (ipso) | ~136 | s | - |

| C-Ar (o, m, p) | 127 - 129 | s | - |

| C-CH₂Ph | ~67 | s | - |

| C3 | 90 - 95 | d | ¹JCF ≈ 170-180 |

| C2, C5 | 50 - 55 | d (C2), s (C5) | ²JCF ≈ 20-25 (for C2) |

| C4 | 30 - 35 | d | ²JCF ≈ 20-25 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|

| F3 | -175 to -185 | m | Referenced to CFCl₃. Will show coupling to H3, H2, and H4. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small molecule like this compound.[3][4]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for neutral organic molecules.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

-

Tuning and Locking: Tune the probe for all three nuclei. Lock the magnetic field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30').

-

Set a spectral width of ~16 ppm.

-

Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set a spectral width of ~220 ppm.

-

Acquire 256-1024 scans, or more, depending on sample concentration. A relaxation delay of 2 seconds is standard.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with and without proton decoupling to observe H-F couplings.

-

Set the spectral width to cover the expected range for alkyl fluorides (e.g., from -150 to -200 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like TMS. Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Caption: NMR analysis workflow from sample preparation to interpretation.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carbamate, the aromatic ring, and the C-F bond.

Theoretical Framework: Key Vibrational Modes

-

Carbamate Group: The most prominent feature will be the strong carbonyl (C=O) stretch. The C-O and C-N stretching vibrations are also characteristic.[6][7]

-

Aromatic Ring: Look for C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

-

C-F Bond: A strong absorption corresponding to the C-F stretch is expected in the fingerprint region.[4]

-

Aliphatic C-H: C-H stretching from the pyrrolidine and benzyl CH₂ groups will appear just below 3000 cm⁻¹.

Expected Spectroscopic Data

Table 4: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium | Characteristic of the CBZ phenyl group. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From pyrrolidine and benzyl CH₂ groups. |

| Carbamate C=O Stretch | 1690 - 1710 | Strong | A key, sharp absorption.[6] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Multiple bands are expected. |

| C-F Stretch | 1000 - 1100 | Strong | Confirms the presence of the fluorine substituent.[4] |

| Carbamate C-O Stretch | 1220 - 1250 | Strong | Another key carbamate absorption. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.[4]

Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Sources

- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-CBZ-3(R)-FLUOROPYRROLIDINE: A Key Fluorinated Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of N-CBZ-3(R)-FLUOROPYRROLIDINE, a chiral fluorinated pyrrolidine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, logical synthetic strategies, and its critical role as a versatile building block in the creation of advanced therapeutic agents. The strategic incorporation of fluorine and the conformational constraints of the pyrrolidine ring make this compound a valuable tool in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Core Molecular Attributes and Physicochemical Properties

This compound, systematically named benzyl (3R)-3-fluoropyrrolidine-1-carboxylate, is a synthetic organic compound valued for its specific stereochemistry and the presence of a fluorine atom, which imparts unique properties to molecules that incorporate this moiety.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄FNO₂ | [1] |

| Molecular Weight | 223.24 g/mol | [1] |

| CAS Number | 163457-21-4 | [1][2] |

| IUPAC Name | benzyl (3R)-3-fluoropyrrolidine-1-carboxylate | [3] |

Physicochemical Characteristics

While detailed experimental data for this specific compound is not broadly published, its properties can be reliably inferred from closely related analogs and computational predictions. These characteristics are crucial for its handling, reaction setup, and purification.

| Property | Predicted/Inferred Value | Rationale/Context |

| Appearance | White to off-white solid or a viscous oil | Based on common Cbz-protected amino compounds. |

| Solubility | Soluble in a range of organic solvents (e.g., DCM, EtOAc, THF, MeOH) | The benzyl and Cbz groups confer significant organic character. |

| Storage | Store in a cool, dry place, often under an inert atmosphere | Recommended for long-term stability of carbamates and fluorinated compounds.[1] |

The Strategic Importance in Medicinal Chemistry

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds and FDA-approved drugs. The introduction of a fluorine atom at the 3-position, with a defined (R)-stereochemistry, offers several advantages in drug design.

The Role of Fluorine

The substitution of a hydrogen atom with fluorine can profoundly and beneficially alter the properties of a drug candidate:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the pyrrolidine nitrogen (after Cbz deprotection), which can be critical for optimizing target engagement and cell permeability.

-

Conformational Control: The fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for binding to a biological target.

The Pyrrolidine Scaffold

The non-planar, three-dimensional nature of the pyrrolidine ring provides an excellent framework for exploring chemical space, moving away from the "flatland" of aromatic rings that have traditionally dominated drug discovery. This 3D structure can lead to improved target selectivity and better physicochemical properties.

The Carboxybenzyl (Cbz) Protecting Group

The Cbz group serves as a robust protecting group for the pyrrolidine nitrogen. Its key features include:

-

Stability: It is stable to a wide range of reaction conditions, allowing for chemical modifications at other parts of the molecule.

-

Facile Removal: It can be cleanly removed, typically by catalytic hydrogenation (e.g., H₂/Pd-C), to liberate the secondary amine for further functionalization. This deprotection step makes this compound a valuable synthetic intermediate.[3]

The overall logic of using this molecule is to introduce the fluoropyrrolidine core into a larger target molecule, leveraging the benefits of both the fluorine atom and the pyrrolidine ring, with the Cbz group facilitating a multi-step synthesis.

Caption: Logical relationship of structural features to medicinal chemistry advantages.

Synthetic Protocols and Methodologies

The synthesis of this compound typically starts from a chiral precursor to establish the desired (R)-stereochemistry. A common and logical starting material is (R)-3-hydroxypyrrolidine. The following protocol is a representative, self-validating system based on established chemical transformations.

Representative Synthesis Workflow

The transformation from (R)-3-hydroxypyrrolidine to the target compound involves three key steps:

-

Nitrogen Protection: Introduction of the Cbz group.

-

Hydroxyl to Fluorine Conversion: A nucleophilic fluorination reaction.

-

Purification: Isolation of the final product.

Caption: A typical synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of tetrahydrofuran (THF) and water.

-

Add a base, for example, sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C. The causality here is to control the exothermicity of the acylation reaction.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Perform an aqueous workup: separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Cbz-protected intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of benzyl (3R)-3-fluoropyrrolidine-1-carboxylate

-

Dissolve the crude N-Cbz-3(R)-hydroxypyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical as fluorinating agents like DAST react violently with water.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq), dropwise. The low temperature is essential to control the reactivity and minimize side reactions.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize the acidic byproducts.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hex) to isolate the pure this compound.

-

Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Applications and Case Studies

This compound is primarily used as a synthetic intermediate. After its synthesis, the Cbz group is typically removed to provide (R)-3-fluoropyrrolidine, which is then incorporated into a larger, more complex molecule.[3]

Role as a Chiral Building Block

The deprotected (R)-3-fluoropyrrolidine is a valuable chiral amine. It can be used in a variety of coupling reactions, such as:

-

Nucleophilic Aromatic Substitution (SNA_r): The pyrrolidine nitrogen can act as a nucleophile to displace a leaving group on an aromatic or heteroaromatic ring.

-

Amide Bond Formation: Coupling with carboxylic acids to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Example Application Area: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core with various substituents. The (R)-3-fluoropyrrolidine moiety can be appended to such cores to improve properties. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, fluorinated pyrrolidine fragments have been explored to enhance selectivity and potency against mutant forms of the enzyme while sparing the wild-type, which can reduce side effects.[4] The fluorine atom can form key hydrogen bonds or other electrostatic interactions in the kinase active site.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (Cbz group): A multiplet around 7.3-7.4 ppm (5H).

-

Benzyl Protons (Cbz group): A singlet around 5.1-5.2 ppm (2H).

-

CHF Proton: A complex multiplet around 5.1-5.3 ppm, split by both adjacent protons and the fluorine atom (¹⁹F-¹H coupling, J_HF ≈ 50 Hz), often appearing as a doublet of multiplets (dm).

-

Pyrrolidine Protons (CH₂): A series of complex multiplets between 1.8 and 3.8 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (Cbz group): Signals between 127-137 ppm.

-

Carbonyl Carbon (Cbz group): A signal around 154-155 ppm.

-

Benzyl Carbon (Cbz group): A signal around 67 ppm.

-

CHF Carbon: A doublet around 90-95 ppm due to coupling with fluorine (¹⁹F-¹³C coupling, J_CF ≈ 170-180 Hz).

-

Pyrrolidine Carbons (CH₂): Signals typically between 25-55 ppm.

Mass Spectrometry

-

Electrospray Ionization (ESI+): Expected to show the protonated molecular ion [M+H]⁺ at m/z 224.1, and potentially a sodium adduct [M+Na]⁺ at m/z 246.1.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Toxicity: While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Compounds with similar structures can be irritants to the skin, eyes, and respiratory system.

This guide provides a foundational understanding of this compound, highlighting its importance as a sophisticated building block for modern drug discovery. Its unique combination of a chiral fluorinated core and a versatile protecting group ensures its continued relevance for scientists aiming to create next-generation therapeutics with improved efficacy and safety profiles.

References

-

LookChem. Cas 679431-51-7, 3(R)-fluoropyrrolidine. [Link]

-

PubChem. 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. [Link]

-

Howei Pharm. Cas List Page. [Link]

-

PubChem. (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate. [Link]

-

Planken, S., et al. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. Journal of Medicinal Chemistry, 60(7), 3002–3019. [Link]

Sources

Stereochemistry and Conformational Analysis of Fluoropyrrolidines: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into pyrrolidine scaffolds represents a powerful tactic in modern medicinal chemistry. The unique stereoelectronic properties of the fluorine atom allow for precise control over the conformational preferences of the five-membered ring, which in turn modulates key pharmacological parameters including binding affinity, metabolic stability, and pKa. This guide provides a comprehensive overview of the principles governing the stereochemistry and conformation of fluoropyrrolidines. We will explore the underlying stereoelectronic forces, detail the primary analytical and computational techniques for their characterization, and discuss the practical implications for drug design and development.

Introduction: The Strategic Value of Fluoropyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility, however, can be a double-edged sword, contributing to binding entropy penalties. The introduction of fluorine, the most electronegative element, offers a subtle yet powerful tool to mitigate this flexibility.[3][4] Judicious fluorination can productively influence conformation, basicity (pKa), lipophilicity, and metabolic stability, ultimately enhancing pharmacokinetic and pharmacodynamic profiles.[3][5][6][7]

This guide serves as a technical resource for researchers and drug development professionals. It moves beyond a simple catalog of compounds to explain the fundamental principles—the causality—behind the conformational biases observed in these systems. Understanding these principles is critical for the rational design of next-generation therapeutics that leverage the unique properties of fluorinated pyrrolidines.

The Foundation: Stereochemistry and Synthesis

The position and stereochemistry of the fluorine atom(s) on the pyrrolidine ring are the primary determinants of its conformational behavior. The most commonly studied analogues are 3- and 4-fluoropyrrolidines, as well as their difluorinated counterparts, often in the context of proline, the only proteinogenic amino acid containing this ring system.[1][8]

The synthesis of enantiomerically pure fluoropyrrolidines is non-trivial but essential for dissecting their biological effects. Modern synthetic chemistry has provided several robust strategies:

-

From Chiral Precursors: Syntheses often start from readily available chiral materials like 4-hydroxyproline, employing nucleophilic fluorination with reagents such as diethylaminosulfur trifluoride (DAST).[9] Scalable processes have been developed to produce high-purity isomers like (R)-3-fluoropyrrolidine for clinical development.[10][11]

-

Asymmetric Cycloadditions: 1,3-dipolar cycloadditions of azomethine ylides with fluorinated alkenes, often catalyzed by chiral metal complexes (e.g., Cu(II)-BINAP), provide a powerful route to highly substituted chiral fluoropyrrolidines.[12][13] This approach allows for the diastereodivergent synthesis of multiple stereoisomers from the same catalyst system.[12][13]

-

Iodocyclization of Allylic Fluorides: A 5-exo-trig iodocyclization of allylic fluorides that have a pending nitrogen nucleophile can produce 3-fluoropyrrolidines with high syn-stereocontrol.[14][15]

The ability to stereoselectively synthesize specific isomers is paramount, as different stereochemistries can induce opposing conformational preferences and, consequently, distinct biological activities.[12][16]

Driving Forces of Conformation: Key Stereoelectronic Effects

The conformational landscape of a fluoropyrrolidine is governed by a delicate balance of steric and stereoelectronic effects. Unlike simple alkyl substituents, the highly polarized C-F bond introduces unique and powerful orbital interactions that dictate the ring's pucker. The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" conformation, where one atom (often Cγ, or C4) is puckered out of the plane defined by the other four.[16][17] This leads to two primary puckering states: Cγ-endo (C4 puckers towards the carboxylate group in proline) and Cγ-exo (C4 puckers away).[16][18]

3.1 The Gauche Effect

The fluorine gauche effect is a primary determinant of conformational preference in 3- and 4-fluoropyrrolidines.[16][19] This effect describes the counter-intuitive preference for a gauche (dihedral angle ≈ 60°) rather than an anti (180°) conformation between fluorine and a vicinal electron-withdrawing group or another fluorine.[20][21] The stabilization arises from a hyperconjugative interaction where electron density is donated from a bonding C-H orbital (σC-H) into the antibonding orbital of the adjacent C-F bond (σ*C-F).[21][22] This interaction is maximized in the gauche arrangement.

-

In 4-Fluoroprolines: This effect is particularly well-documented. (2S, 4R)-fluoroproline ((4R)-FPro) strongly prefers a Cγ-exo pucker, which places the C-F bond in a gauche relationship with the ring nitrogen.[16][23] Conversely, (2S, 4S)-fluoroproline ((4S)-FPro) stabilizes the Cγ-endo pucker.[16][23][24] This stereospecific control over ring pucker is a cornerstone of its application in peptide and protein engineering.[18][25]

3.2 The Anomeric Effect

In pyrrolidines fluorinated at the C2 position (α to the nitrogen), a generalized anomeric effect plays a significant role.[22][26] This effect involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the adjacent C-F bond (σC-F). This nN→σC-F interaction is a powerful stabilizing force that imparts a strong conformational bias, often favoring a pseudo-axial orientation of the fluorine atom.[22][26][27] In difluorinated systems, the anomeric effect can be a dominant factor in determining the overall conformation, sometimes overriding other interactions.[22][26]

3.3 Electrostatic Interactions

The polarity of the C-F bond (Cδ+—Fδ-) introduces significant electrostatic interactions. When the pyrrolidine nitrogen is protonated, as it often is at physiological pH, a powerful attractive charge-dipole interaction can occur between the cationic ammonium group (N+-H) and the partial negative charge on the fluorine.[1][22][28] This electrostatic gauche effect strongly favors a conformation where the fluorine and the nitrogen are cis to each other, reinforcing the hyperconjugative gauche effect.[1][26]

The interplay of these effects is visually summarized in the diagram below.

Caption: Key stereoelectronic and steric forces governing fluoropyrrolidine conformation.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental spectroscopy, crystallography, and computational modeling is required for a complete understanding of fluoropyrrolidine conformation.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-phase conformation of these molecules.[29]

-

Vicinal Coupling Constants (³J): The magnitude of three-bond scalar coupling constants between protons (³JHH) and between fluorine and protons (³JFH) is dependent on the dihedral angle, as described by the Karplus equation. By measuring these couplings, one can deduce the ring's pucker and the relative orientation of substituents.[29]

-

Heteronuclear Overhauser Effect (HOE): 1D ¹⁹F-{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a definitive technique for determining spatial proximity.[29] A positive NOE between a fluorine atom and a proton indicates they are close in space (< 5 Å), providing direct evidence for a specific conformation.[29][30]

4.2 X-ray Crystallography

Single-crystal X-ray analysis provides the precise conformation in the solid state.[29] This information is invaluable as a benchmark for validating solution-phase and computational data. While crystal packing forces can influence conformation, the data often correlates well with the lowest energy solution-phase conformer, especially when strong intramolecular forces like the gauche effect are present.[29][30]

4.3 Computational Modeling

Quantum chemical analysis, particularly using Density Functional Theory (DFT) methods (e.g., B3LYP-D3BJ/6-311++G**), is essential for exploring the conformational energy landscape.[22][26] These calculations can:

-

Predict the relative energies of different conformers (e.g., Cγ-exo vs. Cγ-endo).

-

Deconstruct the stabilizing interactions using tools like Natural Bond Orbital (NBO) analysis to quantify the contributions of hyperconjugation and anomeric effects.[22][26]

-

Benchmark theoretical findings against experimental data from NMR and X-ray crystallography.[22]

The synergy between these three techniques provides a self-validating system for conformational assignment.

Sources

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sci-hub.box [sci-hub.box]

- 16. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]

- 21. Gauche effect - Wikipedia [en.wikipedia.org]

- 22. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Stereoselective Synthesis of N-CBZ-3(R)-Fluoropyrrolidine

Abstract

This document provides a comprehensive guide for the synthesis of N-CBZ-3(R)-fluoropyrrolidine, a valuable chiral building block in medicinal chemistry and drug development.[1][2] The protocol details the deoxofluorination of the readily available precursor, N-CBZ-3(R)-hydroxypyrrolidine, using Diethylaminosulfur Trifluoride (DAST). This application note emphasizes experimental causality, safety protocols, and robust analytical validation, ensuring a reliable and reproducible synthetic method for research and development laboratories.

Introduction

Fluorinated pyrrolidines are privileged scaffolds in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] this compound, in particular, serves as a key chiral intermediate for a variety of pharmacologically active agents.[4][5]

This guide focuses on the nucleophilic fluorination of N-CBZ-3(R)-hydroxypyrrolidine. This common and effective transformation involves the replacement of a hydroxyl group with a fluorine atom.[6] The chosen reagent, Diethylaminosulfur Trifluoride (DAST), is a versatile deoxofluorinating agent widely used for this purpose.[7] The protocol is designed to proceed with a high degree of stereochemical control, yielding the desired (R)-enantiomer.

Synthetic Pathway and Mechanism

The synthesis proceeds via a single-step deoxofluorination reaction. The precursor, N-CBZ-3(R)-hydroxypyrrolidine, is commercially available or can be synthesized from (S)-3-hydroxypyrrolidine.[8]

Overall Reaction Scheme

Caption: Deoxofluorination of N-CBZ-3(R)-hydroxypyrrolidine.

Mechanistic Insight

The fluorination with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride.[6] The subsequent nucleophilic attack by the fluoride ion typically occurs via an SN2 pathway, leading to an inversion of stereochemistry at the reaction center.

Causality: The choice of an SN2-promoting, non-polar, aprotic solvent like dichloromethane (DCM) is critical. It solubilizes the reagents while preventing the formation of carbocationic intermediates that could lead to racemization or rearrangement byproducts.[6] The low reaction temperature (-78 °C) is essential to control the exothermic reaction and suppress potential side reactions.

Caption: SN2 inversion mechanism of DAST fluorination.

Experimental Protocol

Safety First: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water.[7][9] It can decompose explosively if heated above 50°C.[7] All operations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate chemical-resistant gloves, is mandatory.[9][10][11] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Materials and Instrumentation

| Reagent/Material | Grade | Supplier | CAS Number |

| N-CBZ-3(R)-hydroxypyrrolidine | ≥98% | Commercial | 100300-39-6 |

| Diethylaminosulfur Trifluoride (DAST) | ≥97% | Commercial | 38078-09-0 |

| Dichloromethane (DCM), anhydrous | DriSolv® | Commercial | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | 7487-88-9 |

| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 |

| Ethyl Acetate | HPLC Grade | Commercial | 141-78-6 |

| Hexanes | HPLC Grade | Commercial | 110-54-3 |

Instrumentation: Magnetic stirrer with cooling bath (acetone/dry ice), round-bottom flasks, addition funnel, rotary evaporator, flash chromatography system, NMR spectrometer, Mass spectrometer.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-CBZ-3(R)-hydroxypyrrolidine (5.0 g, 22.6 mmol, 1.0 equiv).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the starting material is fully dissolved.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes before proceeding.

-

Reagent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (3.58 mL, 27.1 mmol, 1.2 equiv) dropwise to the stirred solution over 30 minutes using a syringe.

-

Causality: Slow, dropwise addition is crucial to manage the reaction's exothermicity and prevent the formation of elimination byproducts.[12]

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (100 mL).

-

Safety: The quenching process can be vigorous and will release HF gas. This step must be performed slowly in the back of the fume hood.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Characterization and Data

The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

| Parameter | Expected Result |

| Appearance | Pale yellow oil |

| Yield | 75-85% |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.29 (m, 5H), 5.31 (dm, J=52.0 Hz, 1H), 5.16 (s, 2H), 3.95-3.60 (m, 4H), 2.35-2.10 (m, 2H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -175.0 (m) |

| MS (ESI+) | m/z = 224.1 [M+H]⁺ |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time or allow to warm to RT for a longer period. |

| Moisture in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. | |

| Loss during work-up/purification | Perform extractions carefully; optimize chromatography conditions. | |

| Side Product Formation | Reaction temperature too high | Maintain -78 °C during DAST addition and for the initial reaction period. |

| (e.g., elimination) | ||

| Product Decomposition | DAST reagent degradation | Use a fresh bottle of DAST or a recently purchased one. |

| Explosive decomposition risk | Never heat DAST above 50°C.[7] Store refrigerated.[9] |

Conclusion

This application note presents a reliable and well-characterized protocol for the stereoselective synthesis of this compound from its corresponding alcohol precursor. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols for handling DAST, researchers can consistently obtain the desired fluorinated product in high yield and purity. This method provides a robust foundation for the production of this key chiral intermediate for applications in pharmaceutical research and development.

References

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]

-

Wikipedia. Fluorination with aminosulfuranes. Available at: [Link]

-

LookChem. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. Available at: [Link]

-

Thieme. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available at: [Link]

-

ResearchGate. Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. Available at: [Link]

-

ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. Available at: [Link]

-

MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]

-

Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available at: [Link]

-

memo-log. (2019). Process development of fluorinated-pyrrolidin analogue. Available at: [Link]

-

NIH. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Available at: [Link]

-

FAQ. What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. Available at: [Link]

-

ResearchGate. (2025). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]

-

Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available at: [Link]

-

PubMed. (2007). Selective Defluorination Approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and Its Application to 3,3-difluoroproline Dipeptide Synthesis. Available at: [Link]

-

Imperial College London. (2022). Extra characterization data for N-Cbz pyrrolidine 3b. Available at: [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

MDPI. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

-

ChemBK. N-Cbz-3(R)-hydroxypyrrolidine. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 9. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. reddit.com [reddit.com]

Application Note & Protocol: Synthesis of N-CBZ-3(R)-Fluoropyrrolidine

Introduction

N-CBZ-3(R)-fluoropyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document provides a detailed, field-tested protocol for the synthesis of this compound, starting from the commercially available precursor, N-Cbz-3(R)-hydroxypyrrolidine. The core of this synthesis is a deoxofluorination reaction, a cornerstone transformation in organofluorine chemistry.

The protocol herein utilizes Diethylaminosulfur Trifluoride (DAST), a widely used reagent for converting alcohols to alkyl fluorides. We will delve into the mechanistic rationale, step-by-step experimental procedures, safety considerations, and characterization of the final compound.

Synthetic Rationale and Mechanistic Overview

The conversion of a hydroxyl group to a fluoride by DAST proceeds via a nucleophilic substitution mechanism.[1][2] The reaction is initiated by the attack of the alcohol's oxygen atom on the sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride. Subsequently, the fluoride ion attacks the carbon atom bearing the leaving group.

Key Mechanistic Considerations:

-

Stereochemistry: The reaction typically proceeds through an SN2 pathway, resulting in an inversion of configuration at the stereocenter. Therefore, starting with (R)-N-Cbz-3-hydroxypyrrolidine yields the (S)-configured fluorinated product. However, for the specific case of the 3-position in the pyrrolidine ring, the Cahn-Ingold-Prelog priority rules result in the final product being named this compound, despite the inversion of the stereocenter's spatial arrangement.

-

Reaction Conditions: The reaction is highly exothermic and is performed at low temperatures (-78 °C) to control reactivity, prevent degradation of the DAST reagent, and minimize the formation of elimination byproducts.[3][4]

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for the deoxofluorination.

Part 1: Synthesis of Starting Material (N-Cbz-3(R)-hydroxypyrrolidine)

While N-Cbz-3(R)-hydroxypyrrolidine is commercially available, this section provides a protocol for its synthesis from (R)-pyrrolidin-3-ol for laboratories that may need to prepare it in-house.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| (R)-Pyrrolidin-3-ol | ≥98% | Sigma-Aldrich |

| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Saturated NaCl solution (Brine) | N/A | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Addition funnel

-

Rotary evaporator

-

Glassware for column chromatography

Protocol: N-protection of (R)-Pyrrolidin-3-ol

-

To a solution of (R)-pyrrolidin-3-ol (10.45 g, 120.1 mmol) in anhydrous dichloromethane (300 mL) in a 500 mL round-bottom flask, add triethylamine (24.3 g, 33.5 mL, 240.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (24.6 g, 20.5 mL, 144 mmol) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Petroleum Ether/Ethyl Acetate).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 60 mL) and saturated aqueous sodium chloride solution (60 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purify the residue by silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate, 2:1) to afford N-Cbz-3(R)-hydroxypyrrolidine as a colorless gel (Approx. 15.2 g, 57% yield).[5]

Part 2: Deoxofluorination to this compound

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| N-Cbz-3(R)-hydroxypyrrolidine | ≥98% | Prepared above |

| Diethylaminosulfur Trifluoride (DAST) | ≥97% | Oakwood Chemical |

| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Sigma-Aldrich |

| Saturated NaHCO₃ solution | N/A | Lab Prepared |

| Saturated NaCl solution (Brine) | N/A | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

-

Three-necked round-bottom flask with thermometer adapter

-

Dry ice/acetone bath

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for DAST fluorination.

Detailed Protocol: Deoxofluorination

-

Preparation: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve N-Cbz-3(R)-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (approx. 20 volumes, e.g., 20 mL per gram of substrate).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

DAST Addition: Under a positive pressure of nitrogen, slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 eq.) dropwise via syringe.[3] CAUTION: DAST is toxic, corrosive, and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).[6][7][8] The addition should be controlled to keep the internal temperature below -65 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour. After this period, allow the reaction to warm slowly to room temperature and continue stirring for an additional 2-4 hours.[3]

-

Monitoring: Monitor the reaction's progress by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting alcohol.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding a saturated aqueous solution of NaHCO₃ dropwise until gas evolution ceases.[3] This step neutralizes excess DAST and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Washing & Drying: Combine the organic layers and wash with a saturated NaCl solution (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield this compound as a clear oil.

Safety Precautions

-

DAST Handling: Diethylaminosulfur trifluoride is a hazardous substance. It is corrosive and can cause severe chemical burns, particularly hydrofluoric acid (HF) type burns upon contact with moisture.[6][9] Always wear nitrile gloves (or double-glove), a lab coat, and tightly fitting safety goggles.[7] All operations must be performed in a well-ventilated chemical fume hood.[8]

-

Thermal Instability: DAST can decompose violently if heated above 90 °C.[4] Do not heat the reaction mixture. The quenching process is also highly exothermic and must be done slowly at low temperatures.[9]

-

Waste Disposal: Quench any residual DAST in equipment with a saturated NaHCO₃ solution before cleaning. Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the Cbz protecting group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the pyrrolidine ring protons. The proton attached to the fluorine-bearing carbon (H-3) will appear as a complex multiplet due to coupling with both fluorine and adjacent protons.

-

¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): Analysis by techniques such as ESI-MS should show the expected molecular ion peak [M+H]⁺.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.[10][11][12]

References

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Available at: [Link]

-

Wikipedia. Fluorination with aminosulfuranes. Available at: [Link]

-

Organic Syntheses. diethylaminosulfur trifluoride. Available at: [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]

-

Organic Chemistry Portal. Alcohol to Fluoride - Common Conditions. Available at: [Link]

-

Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Available at: [Link]

-

NIH. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 5. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.de [fishersci.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for N-CBZ-3(R)-FLUOROPYRROLIDINE in Peptide Synthesis

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design and drug development. Fluorinated amino acids, in particular, offer a powerful toolset for modulating the conformational and metabolic properties of peptides. This guide provides a detailed exploration of N-CBZ-3(R)-fluoropyrrolidine, a protected proline analog, for its application in peptide synthesis. We will delve into the underlying principles of how 3-fluorination influences peptide structure, provide comparative insights into the Carboxybenzyl (Cbz) protection strategy, and present detailed, field-tested protocols for both solution-phase and solid-phase peptide synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated proline analogs to engineer peptides with enhanced stability, controlled conformation, and improved therapeutic potential.

The Proline Conundrum: A Target for Molecular Engineering

Proline is a unique proteinogenic amino acid due to its cyclic pyrrolidine side chain, which incorporates the backbone nitrogen.[1][2] This structural feature imposes significant constraints on the peptide backbone, restricting the Ramachandran φ angle and influencing the cis-trans isomerization of the preceding peptide bond.[2][3] These properties are critical in defining the three-dimensional structure of peptides and proteins, often being essential for protein folding, stability, and molecular recognition events.[1][2]

Control over proline's conformational aspects, therefore, presents a compelling opportunity for rational peptide design.[1][2] The introduction of stereochemically defined fluorine atoms into the pyrrolidine ring is an elegant and powerful method for achieving such control.[1][4][5]

The Influence of Fluorine: More Than Just an Isostere

Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond impart profound stereoelectronic effects when incorporated into the proline ring.[6] These effects allow for the fine-tuning of several key peptide attributes:

-

Conformational Control: The strong inductive effect of the fluorine atom can enforce a specific pyrrolidine ring pucker (endo or exo) and bias the cis/trans equilibrium of the prolyl amide bond.[5][7] This allows for the stabilization of desired secondary structures, such as β-turns.

-

Metabolic Stability: The C-F bond is exceptionally stable and resistant to enzymatic degradation by proteases, which can significantly increase the in vivo half-life of peptide therapeutics.[6]

-

Binding Affinity: The polar C-F bond can introduce favorable dipolar interactions within a target's binding pocket, potentially enhancing binding affinity and specificity.[4]

-

¹⁹F NMR Probe: The fluorine atom serves as a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed, residue-specific studies of peptide conformation, dynamics, and interactions without the need for isotopic labeling.[1][2][7]

Specifically, for 3(R)-fluoropyrrolidine , the fluorine substituent exerts a significant inductive pull that modulates the electronic environment of the pyrrolidine ring and the adjacent peptide bonds, offering a predictable method for structural control.

The N-Carboxybenzyl (Cbz) Protecting Group: A Strategic Choice

This compound utilizes the Carboxybenzyl (Cbz or Z) group for the protection of its α-amino group. While modern Solid-Phase Peptide Synthesis (SPPS) is dominated by the base-labile Fmoc group, the Cbz group remains highly relevant for specific synthetic strategies.[8]

The choice of protecting group is a critical decision that dictates the overall synthetic workflow.[8] The key distinction lies in the chemical conditions required for their removal, a property known as lability.

| Characteristic | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[8] | Acid-labile (e.g., Trifluoroacetic Acid - TFA)[8][] | Hydrogenolysis (e.g., H₂/Pd) or strong acid[8] |

| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS)[8] | SPPS, Solution-Phase Synthesis[8][] | Solution-Phase Synthesis, Fragment Condensation[8] |

| Key Advantages | Orthogonal to acid-labile side-chain groups; Milder final cleavage conditions.[8] | Robust; Effective for long or aggregation-prone sequences.[] | Orthogonal to both Fmoc and many acid-labile groups; Stable to TFA.[10] |

| Key Disadvantages | Potential for side reactions (e.g., diketopiperazine formation).[8] | Requires harsh acid (TFA or HF) for deprotection and final cleavage.[] | Not suitable for peptides with sulfur-containing amino acids (catalyst poisoning).[8] |

The Cbz group's stability to the TFA used for final resin cleavage in Fmoc-SPPS makes it an excellent choice for protecting the N-terminal residue of a peptide when N-terminal Cbz protection is desired in the final product.[10] It is also a mainstay in solution-phase synthesis, particularly for fragment condensation strategies.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of this compound into peptide chains.

Protocol 1: Incorporation via Solution-Phase Synthesis

This protocol describes a classic dipeptide synthesis by coupling this compound with an amino acid ester, a common step in solution-phase peptide fragment synthesis.

Workflow for Solution-Phase Coupling

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Asymmetric Synthesis Involving N-CBZ-3(R)-Fluoropyrrolidine

Introduction: The Strategic Advantage of N-CBZ-3(R)-Fluoropyrrolidine in Modern Synthesis